

"6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine" chemical properties

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Compound of Interest

Compound Name: 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine

Cat. No.: B1374406

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An In-Depth Technical Guide to 6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine

Abstract

This technical guide provides a comprehensive overview of **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its core physicochemical properties, safety and handling protocols, and established synthesis methodologies. Furthermore, it explores the compound's chemical reactivity, focusing on its utility in forming more complex molecular architectures through cross-coupling reactions. The guide culminates in a discussion of its applications as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This paper is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel pharmaceutical agents.

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its versatile biological activities. Its structure, a fusion of pyrazole and pyridine rings, serves as a rigid and tunable framework for interacting with various biological targets. **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** (CAS No. 1256794-18-9) has emerged as a particularly valuable derivative. The strategic placement of a bromine atom at the 6-position provides a reactive handle for synthetic diversification, while the methyl group at the 3-position can influence binding affinity and metabolic stability. This combination makes it a crucial

intermediate for creating libraries of compounds aimed at targets such as protein kinases and immune checkpoint regulators.[\[1\]](#)[\[2\]](#)

Section 1: Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is foundational to its effective use in a laboratory setting.

Core Properties

The key physicochemical properties of **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** are summarized below. These values, primarily predicted from computational models, provide essential data for experimental design.

Property	Value	Source
CAS Number	1256794-18-9	[3]
Molecular Formula	C ₇ H ₆ BrN ₃	[3]
Molecular Weight	212.05 g/mol	[3]
Predicted Boiling Point	326.9 ± 37.0 °C (at 760 mmHg)	[3]
Predicted Density	1.755 ± 0.06 g/cm ³	[3]
Predicted pKa	10.11 ± 0.40	[3]
Appearance	Solid (inferred from analogs)	[4] [5]

Spectral Data

Detailed spectral information is critical for structure confirmation and purity assessment. Publicly available spectral data for this compound includes:

- ¹H NMR
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)

This data can be accessed through specialized chemical databases such as ChemicalBook for verification purposes.[6]

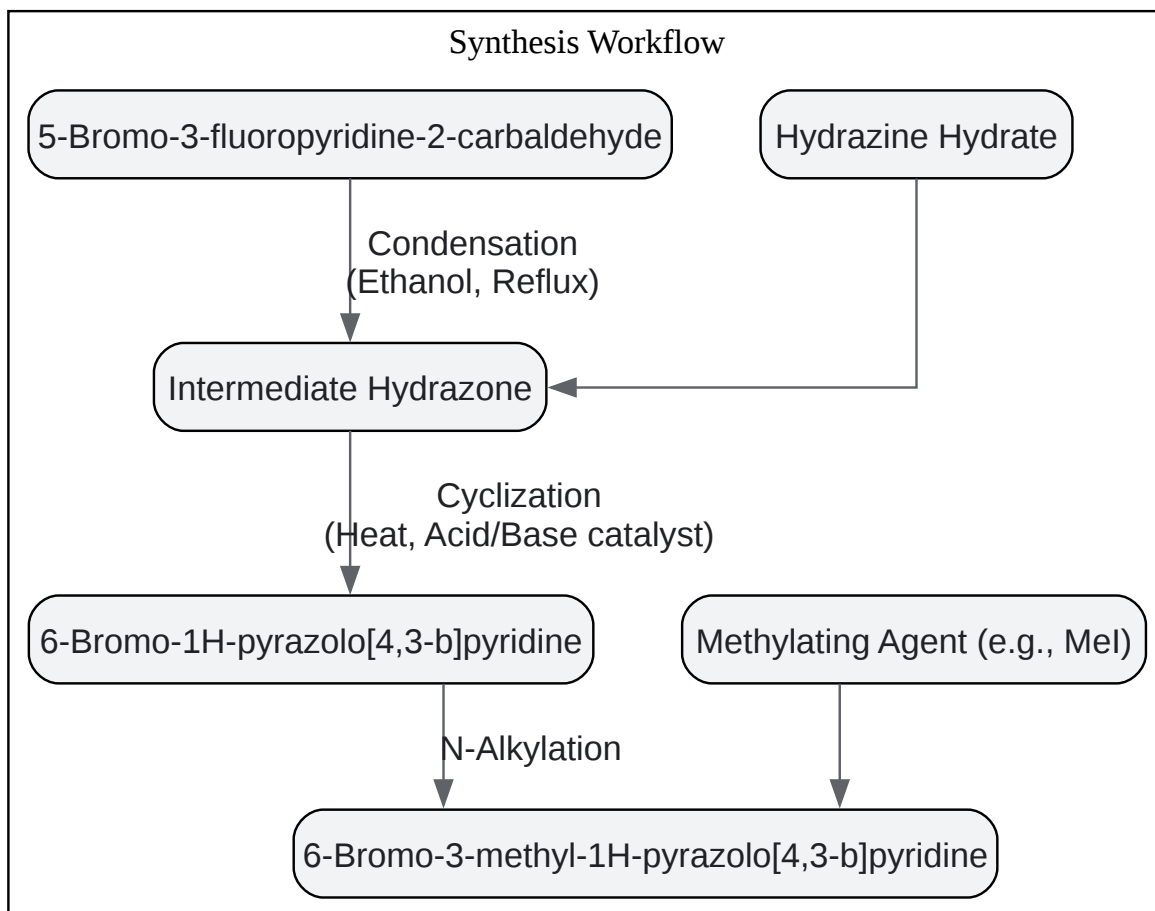
Safety and Handling

While specific hazard data for this exact compound is limited, data from closely related bromo-substituted heterocyclic compounds indicates that appropriate precautions are necessary.[7]

- Hazard Classification: Assumed to be harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[7]
- Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8]
- Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[5][8]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Section 2: Synthesis and Methodologies

The synthesis of the pyrazolo[4,3-b]pyridine core can be approached in two primary ways: by constructing the pyridine ring onto a pre-existing pyrazole, or by forming the pyrazole ring from a functionalized pyridine precursor.[10] The latter is a common and effective strategy for accessing **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine**.



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